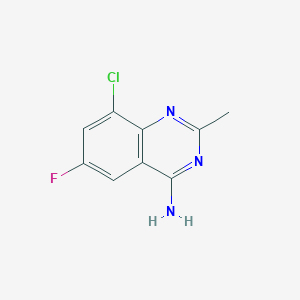
8-(Pyridin-3-yl)-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Pyridin-3-yl)-9H-purin-6-amine is a heterocyclic compound that features a pyridine ring fused to a purine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Pyridin-3-yl)-9H-purin-6-amine typically involves the construction of the purine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods: Industrial production of 8-(Pyridin-3-yl)-9H-purin-6-amine may involve the use of high-throughput synthesis techniques and advanced catalytic processes to ensure high yield and purity. The use of solid-phase synthesis and flow chemistry can also be employed to streamline the production process and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Pyridin-3-yl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
8-(Pyridin-3-yl)-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 8-(Pyridin-3-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparaison Avec Des Composés Similaires
Pyridazine Derivatives: These compounds also contain a pyridine ring and exhibit various biological activities, including antimicrobial and anticancer properties.
Pyridine Derivatives: Similar in structure, these compounds are widely used in medicinal chemistry for their diverse pharmacological activities.
Imidazopyridine Derivatives: Known for their applications in drug discovery, particularly as enzyme inhibitors and receptor modulators.
Uniqueness: 8-(Pyridin-3-yl)-9H-purin-6-amine is unique due to its fused purine-pyridine structure, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Propriétés
Numéro CAS |
918537-07-2 |
|---|---|
Formule moléculaire |
C10H8N6 |
Poids moléculaire |
212.21 g/mol |
Nom IUPAC |
8-pyridin-3-yl-7H-purin-6-amine |
InChI |
InChI=1S/C10H8N6/c11-8-7-10(14-5-13-8)16-9(15-7)6-2-1-3-12-4-6/h1-5H,(H3,11,13,14,15,16) |
Clé InChI |
GLLGYPVWLUTKSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC3=NC=NC(=C3N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Methylthio)-2-nitrobenzo[d]oxazole](/img/structure/B11891872.png)
![6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11891876.png)




![4-Methyl-2H-benzo[g]chromen-8-ol](/img/structure/B11891909.png)
![3-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11891917.png)





